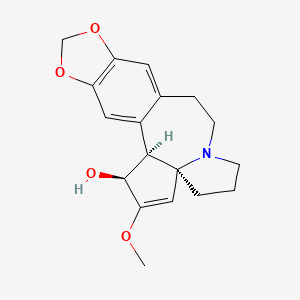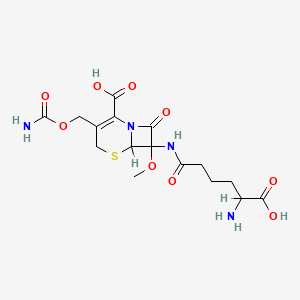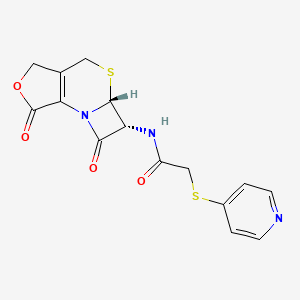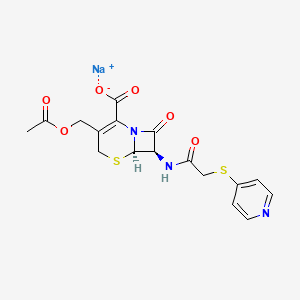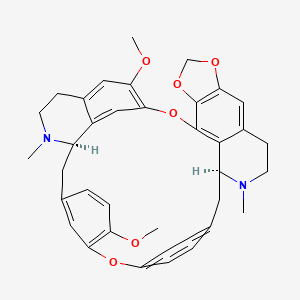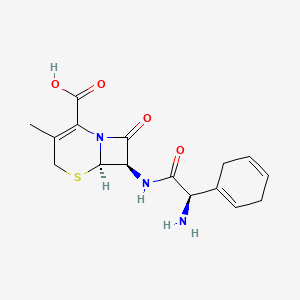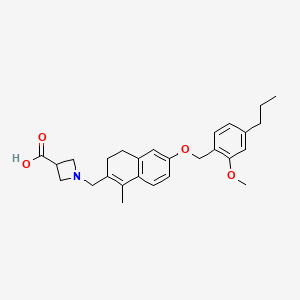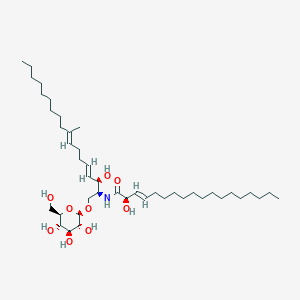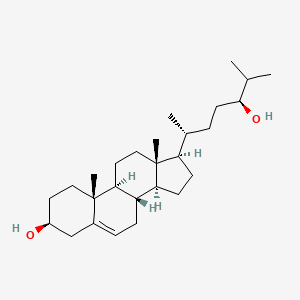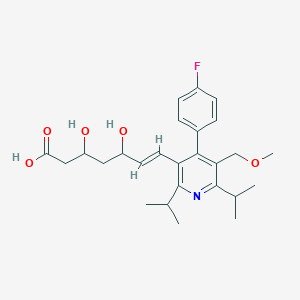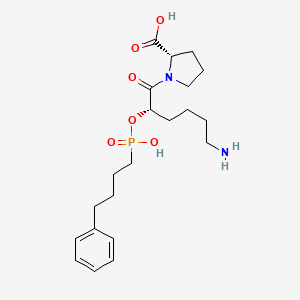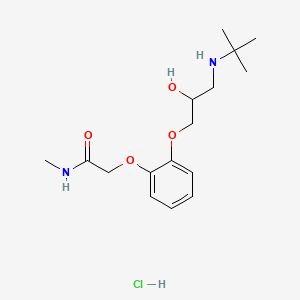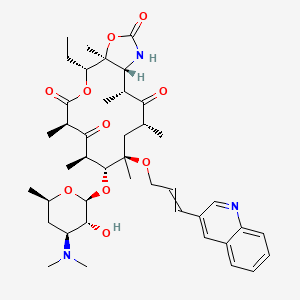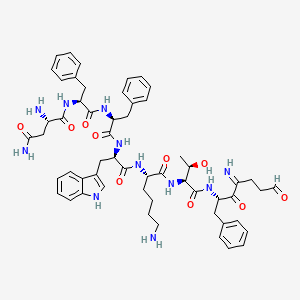
Srih-cyclic-gaptltp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cgp 15425 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Somatostatin and Its Analogues in Human Growth-Hormone-Secreting Adenoma Cells
Somatostatin (SRIH) is a potent suppressor of pituitary growth hormone (GH) secretion, acting through G-protein-coupled membrane receptors. In human somatotroph pituitary adenomas, GH secretion is controlled by SRIH receptors SSTR2 and SSTR5. Studies have shown that SRIH analogs selective for these receptors can effectively inhibit GH release in GH-secreting adenomas, suggesting potential for enhanced treatment potency in conditions like acromegaly (Tulipano et al., 2001).
Role of Somatostatin in Anterior Pituitary Hormone Regulation
Somatostatin plays a crucial role in regulating anterior pituitary function. Its analogs have been developed for clinical use, particularly in treating human pituitary tumors. This research underscores the importance of somatostatin in the physiological regulation of pituitary hormones and its therapeutic potential in endocrine disorders (Lamberts, 1988).
System of Rice Intensification (SRI) and Genetic Improvement in Rice Production
SRI and rice genetic improvement represent two pivotal approaches to enhance rice production. This research stresses the importance of integrating spatially and temporally situated knowledge and management skills of farmers to adapt these technologies for better outcomes in specific settings (Glover, 2014).
Pharmacokinetic/Pharmacodynamic Models of Serotonin Reuptake Inhibitors
Research on pharmacokinetic/pharmacodynamic (PK/PD) models of serotonin (5‐HT) transporter (SERT) occupancy and induced behavioral syndrome by 5‐HT reuptake inhibitor (SRI) antidepressants in mice helps bridge the gap between preclinical and clinical drug development. This approach enhances the predictive validity of drug concentrations in serum from animal models to clinical settings (Kreilgaard et al., 2008).
Somatostatin in Neuronal and Glial Cells
Research on somatostatin (SRIH) in hypothalamic cell cultures reveals its presence in both neuronal and glial cells, with serum presence affecting SRIH expression in glia. This indicates that SRIH may play a developmental role in the hypothalamus and suggests the need for further understanding of SRIH expression in brain development and diseases (Davidson & Gillies, 1993).
Eigenschaften
CAS-Nummer |
76080-70-1 |
|---|---|
Produktname |
Srih-cyclic-gaptltp |
Molekularformel |
C56H69N11O10 |
Molekulargewicht |
1056.2 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2S)-4-imino-3,7-dioxo-1-phenylheptan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C56H69N11O10/c1-34(69)49(56(77)63-44(28-35-16-5-2-6-17-35)50(71)40(58)23-15-27-68)67-52(73)43(25-13-14-26-57)62-55(76)47(31-38-33-61-42-24-12-11-22-39(38)42)66-54(75)46(30-37-20-9-4-10-21-37)65-53(74)45(29-36-18-7-3-8-19-36)64-51(72)41(59)32-48(60)70/h2-12,16-22,24,27,33-34,41,43-47,49,58,61,69H,13-15,23,25-26,28-32,57,59H2,1H3,(H2,60,70)(H,62,76)(H,63,77)(H,64,72)(H,65,74)(H,66,75)(H,67,73)/t34-,41+,43+,44+,45+,46+,47-,49+/m1/s1 |
InChI-Schlüssel |
IZWCLVCOWIZCRL-YQYZUIJKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
NFFWKTF |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 15425 CGP 15425, D-Phe, all L-isomer CGP-15425 cyclo(GABA-5-Asn-6,7-Phe-8-Trp-9-Lys-10-Thr-11-Phe)-somatostatin cyclo(GABA-5-asparaginyl-6,7-phenylalanyl-8-tryptophyl-9-lysyl-10-threonyl-11-phenylalanine)-somatostatin somatostatin, cyclo(GABA-Asn(5)-Phe(6,7)-Trp(8)-Lys(9)-Thr(10)-Phe(11))- somatostatin, cyclo(GABA-asparaginyl(5)-phenylalanyl(6,7)-tryptophyl(8)-lysyl(9)-threonyl(10)-phenylalanine(11))- SRIH-cyclic-GAPTLTP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



